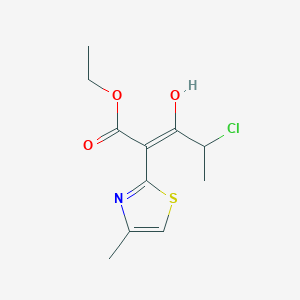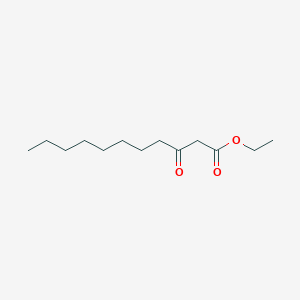
2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- is a chemical compound with the molecular formula C13H19BrOS and a molecular weight of 303.26 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an ethylhexyl group on the thiophene ring makes this compound unique and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- typically involves the bromination of 2-thiophenecarboxaldehyde followed by the introduction of the ethylhexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylhexyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid, 5-bromo-4-(2-ethylhexyl)-
Reduction: 2-Thiophenemethanol, 5-bromo-4-(2-ethylhexyl)-
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom and ethylhexyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the ethylhexyl group, making it less lipophilic and potentially less active in certain applications.
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but with the bromine atom in a different position, which can affect its reactivity and properties.
2-Thiophenecarboxaldehyde: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- is unique due to the presence of both the bromine atom and the ethylhexyl group. These substituents enhance its reactivity and make it suitable for specific applications where increased lipophilicity and steric effects are desired.
Propriétés
IUPAC Name |
5-bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrOS/c1-3-5-6-10(4-2)7-11-8-12(9-15)16-13(11)14/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBKVZNVWABGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)
![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)




![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)



![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)

![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)
